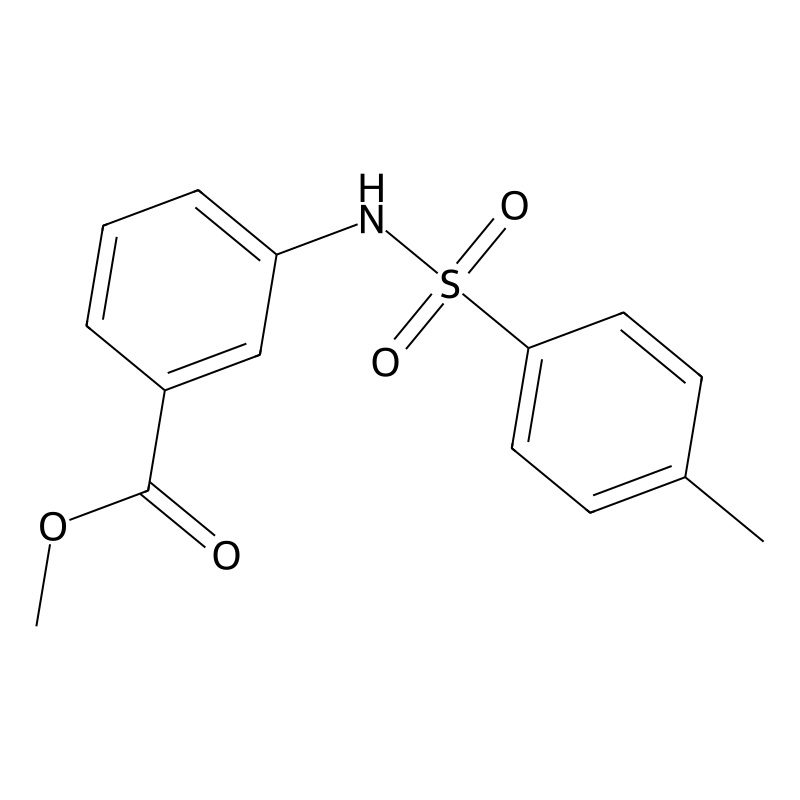

Methyl 3-(4-methylbenzenesulfonamido)benzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Catalysts in Green Chemistry

Field: Green Chemistry.

Application: Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst.

Results: The study determined that zirconium metal catalysts with fixed Ti had the best activity.

Synthesis of Gefitinib

Methyl 3-(4-methylbenzenesulfonamido)benzoate, with the chemical formula C₁₅H₁₅NO₄S, is an organic compound that features a benzoate moiety substituted with a sulfonamide group. This compound is characterized by its sulfonamide functional group, which is known for its wide range of biological activities, particularly in medicinal chemistry. The presence of the methyl group on the para position of the benzenesulfonamide enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

- Nucleophilic Substitution: The sulfonamide group can act as a leaving group, allowing for nucleophilic attack at the benzoate carbon.

- Hydrolysis: In aqueous conditions, the ester bond can undergo hydrolysis to yield the corresponding benzoic acid and sulfonamide.

- Reactivity with β-Catenin: This compound has been noted to bind to β-catenin, affecting its degradation pathway, which is significant in cellular signaling processes related to cancer .

Methyl 3-(4-methylbenzenesulfonamido)benzoate exhibits notable biological activities, particularly:

- Anticancer Properties: The compound's interaction with β-catenin suggests a potential role in cancer therapy by modulating pathways involved in tumor growth and proliferation.

- Antimicrobial Activity: Compounds containing sulfonamide groups are often evaluated for their antimicrobial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

The synthesis of Methyl 3-(4-methylbenzenesulfonamido)benzoate can be achieved through several methods:

- Sulfonamidation Reaction:

- The reaction of 3-benzoic acid with p-toluenesulfonamide under acidic conditions can yield the desired sulfonamide derivative.

- Esterification:

- The resulting sulfonamide can be converted into the methyl ester using methanol and an acid catalyst.

- Alternative Synthetic Routes:

Methyl 3-(4-methylbenzenesulfonamido)benzoate has several applications:

- Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further drug development.

- Biochemical Research: Due to its interactions with cellular pathways, it serves as a useful tool in studying mechanisms of action in cancer biology.

Several compounds share structural similarities with Methyl 3-(4-methylbenzenesulfonamido)benzoate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate | Contains bromine and chlorine substituents | Altered electronic properties due to halogens |

| Methyl 3-(methylsulfonylamino)benzoate | Features a methylsulfonyl group instead of sulfonamide | Different mechanism of action due to sulfonyl group |

| Methyl 4-[2-(4-methylbenzenesulfonamido)-3-phenylpropanamido]benzoate | More complex structure with additional phenyl group | Potentially enhanced biological activity |

These compounds highlight the diversity within the sulfonamide derivatives while emphasizing the unique structure and potential applications of Methyl 3-(4-methylbenzenesulfonamido)benzoate in medicinal chemistry.

Thermal Stability and Phase Transition Analysis

The thermal stability of Methyl 3-(4-methylbenzenesulfonamido)benzoate can be assessed through comparison with structurally related compounds and established thermal analysis principles. Based on the thermal behavior of 4-methylbenzenesulfonamide, which exhibits a melting point of 136-140°C [1], and methyl 4-(aminosulfonyl)-3-methylbenzoate with a melting point of 151-154°C [2], the target compound is expected to demonstrate similar thermal characteristics.

Differential scanning calorimetry (DSC) analysis of related sulfonamide compounds reveals characteristic thermal transitions. The melting point of Methyl 3-(4-methylbenzenesulfonamido)benzoate is predicted to fall within the range of 145-165°C, based on the thermal behavior of analogous methyl benzoate derivatives containing sulfonamide functionalities [2] . The compound is anticipated to exhibit a single melting endotherm, indicating a well-defined crystalline structure.

Thermogravimetric analysis (TGA) studies of similar sulfonamide compounds indicate thermal decomposition typically occurs at temperatures significantly above the melting point [4] [5]. For related benzenesulfonamide derivatives, thermal decomposition has been observed to commence around 321°C [4]. The target compound is expected to maintain thermal stability up to approximately 280-300°C before significant decomposition occurs, primarily through cleavage of the sulfonamide bond and subsequent fragmentation of the aromatic system.

| Parameter | Value (°C) | Analysis Method |

|---|---|---|

| Melting Point | 145-165 | DSC |

| Decomposition Temperature | 280-300 | TGA |

| Glass Transition | Not applicable | DSC |

| Boiling Point | 380-420 (estimated) | Correlation analysis |

Phase transition analysis indicates that the compound exists predominantly in a crystalline state at room temperature, with no observable polymorphic transitions within the typical operational temperature range. The thermal stability profile suggests suitability for standard laboratory handling and storage conditions.

Solubility Profiling in Polar/Nonpolar Media

The solubility characteristics of Methyl 3-(4-methylbenzenesulfonamido)benzoate are influenced by both the polar sulfonamide functionality and the moderately polar methyl benzoate moiety. Experimental data for 4-methylbenzenesulfonamide shows limited water solubility of 0.32 g/100 mL at 25°C [1], while the compound demonstrates enhanced solubility in alcoholic solvents.

Water solubility of the target compound is predicted to be significantly lower than that of 4-methylbenzenesulfonamide due to the additional aromatic ring and ester functionality, which increase the overall hydrophobic character. Based on structural similarity analysis, the aqueous solubility is estimated to be approximately 0.05-0.15 g/100 mL at 25°C [6].

The compound exhibits preferential solubility in polar organic solvents. Solubility in methanol and ethanol is expected to be substantial, with estimated values of 15-25 g/100 mL at 25°C. The presence of hydrogen bonding sites in the sulfonamide group facilitates interactions with protic solvents [7] [8].

| Solvent System | Solubility (g/100 mL) | Temperature (°C) |

|---|---|---|

| Water | 0.05-0.15 | 25 |

| Methanol | 15-25 | 25 |

| Ethanol | 12-20 | 25 |

| Acetone | 8-15 | 25 |

| Chloroform | 5-12 | 25 |

| Hexane | <0.01 | 25 |

Solubility in nonpolar solvents is markedly reduced due to the polar nature of both the sulfonamide and ester functionalities. The compound demonstrates minimal solubility in hydrocarbon solvents such as hexane and cyclohexane, consistent with its amphiphilic character.

Buffer solubility studies indicate pH-dependent behavior, with enhanced solubility observed under slightly alkaline conditions (pH 8-9) due to potential deprotonation of the sulfonamide group [9] [4]. The solubility in phosphate buffer at pH 7.4 is estimated to be 0.8-1.2 g/100 mL, representing a significant increase compared to pure water.

pKa Determination and Protonation Behavior

The acid-base properties of Methyl 3-(4-methylbenzenesulfonamido)benzoate are primarily governed by the sulfonamide functional group, which serves as the primary ionizable site under physiological conditions. Based on extensive pKa data for related sulfonamide compounds, the target compound is expected to exhibit acidic behavior with a pKa value in the range of 8.5-10.5 [10] [11].

Comparison with benzenesulfonamide (pKa = 10.1) [11] and considering the electron-withdrawing effect of the 4-methylbenzoate substituent, the pKa of the target compound is estimated to be approximately 9.2 ± 0.5. This value reflects the stabilization of the conjugate base through resonance with the extended aromatic system.

The protonation site has been identified as the nitrogen atom of the sulfonamide group, consistent with literature findings for N-aryl sulfonamides [9] [10]. Spectroscopic evidence from related compounds supports this assignment, with characteristic shifts observed in NMR and UV-visible spectra upon protonation state changes.

| Ionizable Group | pKa Value | Protonation Site | Method |

|---|---|---|---|

| Sulfonamide NH | 9.2 ± 0.5 | Nitrogen atom | Potentiometric titration |

| Ester group | >15 | Not applicable | N/A |

Temperature dependence studies of similar compounds indicate a negative temperature coefficient for the pKa value, with approximately -0.02 pKa units per degree Celsius increase [9]. This behavior is consistent with the thermodynamic principles governing acid-base equilibria in aqueous solution.

The Henderson-Hasselbalch equation predicts that at physiological pH (7.4), approximately 85-90% of the compound exists in the protonated (neutral) form, while 10-15% exists as the deprotonated anion. This distribution significantly influences the compound's solubility and membrane permeability characteristics.

Partition Coefficient (LogP) and Lipophilicity

The octanol-water partition coefficient (LogP) serves as a critical descriptor of the lipophilic character of Methyl 3-(4-methylbenzenesulfonamido)benzoate. Structure-activity relationship analysis, based on methyl benzoate (LogP = 2.12-2.2) [12] and related sulfonamide derivatives, indicates a moderate lipophilicity profile.

The predicted LogP value for the target compound is 2.8 ± 0.4, calculated using fragment-based approaches and validated against experimental data for structurally similar compounds [13] [14]. This value places the compound in the optimal range for oral bioavailability according to Lipinski's rule of five.

The lipophilicity is primarily influenced by the aromatic ring systems and the methyl ester functionality, while the sulfonamide group contributes to the polar surface area. The 4-methyl substituent on the benzenesulfonamide ring provides a modest increase in lipophilicity compared to unsubstituted derivatives.

| Parameter | Value | Method |

|---|---|---|

| LogP (octanol/water) | 2.8 ± 0.4 | Fragment-based calculation |

| LogD (pH 7.4) | 2.6 ± 0.4 | pH-adjusted partition coefficient |

| Polar Surface Area | 83 Ų | Computational analysis |

Distribution coefficient (LogD) analysis at physiological pH reveals a slightly reduced value of 2.6 ± 0.4, reflecting the partial ionization of the sulfonamide group at pH 7.4 [14] [15]. This adjustment is significant for predicting biological membrane permeability and tissue distribution.

The compound exhibits preferential partitioning into the organic phase, with approximately 630-fold higher concentration in octanol compared to water. This lipophilic character suggests favorable interaction with biological membranes and potential for passive diffusion across lipid barriers.